molecular formula C10H9FO3 B1403617 3-(3-Fluorophenyl)oxetane-3-carboxylic acid CAS No. 1393553-52-0

3-(3-Fluorophenyl)oxetane-3-carboxylic acid

Cat. No.: B1403617
CAS No.: 1393553-52-0
M. Wt: 196.17 g/mol
InChI Key: YBHGVJBNBLKZGB-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)oxetane-3-carboxylic acid is a versatile and valuable building block in medicinal chemistry and pharmaceutical research. This compound features a synthetically challenging oxetane moiety, a highly sought-after bioisostere in modern drug design. The oxetane ring is used to replace common functional groups like carbonyls or gem-dimethyl units to improve the physicochemical properties of drug candidates, such as enhancing solubility, reducing metabolic degradation, and decreasing overall molecular lipophilicity (Lipinski's Rule of Five) source . The incorporation of a 3-fluorophenyl group provides a handle for further synthetic elaboration and can influence the molecule's electronic properties and binding affinity to biological targets. Researchers primarily utilize this carboxylic acid derivative as a key intermediate in the synthesis of more complex molecules, particularly for creating amide and ester conjugates. Its main research value lies in the development of novel therapeutics, with potential applications in central nervous system (CNS) disorders, oncology, and inflammatory diseases, where the oxetane can help fine-tune drug-like properties source . The compound is offered with high purity and quality to ensure reproducibility in experimental results, supporting critical hit-to-lead and lead optimization campaigns in drug discovery pipelines.

Properties

IUPAC Name

3-(3-fluorophenyl)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-8-3-1-2-7(4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHGVJBNBLKZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)oxetane-3-carboxylic acid typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate precursor. For example, a halogenated phenyl derivative can undergo cyclization in the presence of a base to form the oxetane ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a substitution reaction using a fluorinated benzene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)oxetane-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry and Cancer Treatment

One of the notable applications of 3-(3-Fluorophenyl)oxetane-3-carboxylic acid is its potential use in cancer therapy. Research indicates that oxetane derivatives can modulate protein kinase activity, which is crucial for regulating cellular processes such as proliferation and migration . These compounds have been investigated for their ability to act as anti-angiogenic agents, interrupting blood flow to tumors and thereby depriving cancer cells of necessary nutrients. This mechanism can render various types of carcinomas non-proliferative, including those affecting the bladder, breast, colon, and lung .

Furthermore, compounds similar to this compound have shown promise in treating hematopoietic and solid tumors by acting as reversible cytostatic agents. Their effectiveness extends to a range of cancers, including leukemia and lymphomas . The modulation of apoptosis pathways by these compounds also suggests their utility in addressing viral infections and autoimmune diseases .

Bioisosteric Replacement

The oxetane ring structure has been proposed as a bioisosteric replacement for traditional carboxylic acid moieties in drug design. Studies have shown that 3-substituted oxetanes can serve as potential replacements for carboxylic esters and amides due to their favorable physicochemical properties . This is particularly relevant in the context of enhancing the solubility and metabolic stability of drug candidates.

Research has highlighted that oxetan-3-ol derivatives exhibit properties that could make them suitable substitutes for carboxylic acids. For instance, they can improve the lipophilicity and aqueous solubility of compounds while maintaining biological activity . This characteristic is crucial for the development of new pharmaceuticals with better absorption and distribution profiles.

Physicochemical Properties

The physicochemical properties of this compound are essential for its application in drug development. Studies indicate that the compound is air-sensitive, hygroscopic, and heat-sensitive, which necessitates careful handling during synthesis and storage . The compound's solubility, lipophilicity, and metabolic stability are critical parameters that influence its overall efficacy as a drug candidate.

The synthesis of oxetane derivatives has been explored extensively, leading to new functionalized compounds with diverse biological activities. For example, recent studies have reported efficient synthetic routes for creating heterocyclic amino acid derivatives containing oxetane rings, further expanding the potential applications of this compound in medicinal chemistry .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Cancer Therapeutics : A study demonstrated that compounds with oxetane structures inhibited tumor growth in preclinical models by targeting specific signaling pathways involved in cancer progression .
  • Drug Design Innovations : Research on oxetan-3-ol derivatives revealed their potential as effective replacements for carboxylic acids in drug formulations, leading to improved pharmacokinetic profiles .
  • Synthetic Methodologies : Recent advancements in synthetic methodologies have allowed for the efficient production of oxetane-containing compounds with tailored biological activities, showcasing their versatility in drug discovery .

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the oxetane ring may contribute to its stability and reactivity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key oxetane-3-carboxylic acid derivatives, highlighting differences in substituents, molecular weights, and applications:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Purity (%) Key Applications/Notes
3-(3-Fluorophenyl)oxetane-3-carboxylic acid 3-F-C₆H₄ C₁₀H₉FO₃ 196.18 97–98 Medicinal chemistry building block
3-Phenyloxetane-3-carboxylic acid C₆H₅ C₁₀H₁₀O₃ 178.18* 95+ Baseline compound for SAR studies
3-(4-Fluorophenyl)oxetane-3-carboxylic acid 4-F-C₆H₄ C₁₀H₉FO₃ 196.18 97 Improved para-substituent electronics
3-(3-Chlorophenyl)oxetane-3-carboxylic acid 3-Cl-C₆H₄ C₁₀H₉ClO₃ 212.63 97 Halogenated analog for cross-coupling
3-(4-Bromophenyl)oxetane-3-carboxylic acid 4-Br-C₆H₄ C₁₀H₉BrO₃ 257.08 98 Suzuki-Miyaura coupling precursor
3-(4-Nitrophenyl)oxetane-3-carboxylic acid 4-NO₂-C₆H₄ C₁₀H₉NO₅ 223.18 98 Electron-withdrawing group for acidity modulation

*Calculated based on analogous structure.

Key Observations:
  • Halogen Effects : Bromine and chlorine increase molecular weight significantly compared to fluorine, altering lipophilicity (ClogP: Br > Cl > F) and reactivity (e.g., bromine aids cross-coupling reactions) .
  • Substituent Position : Meta-fluorine (3-F) may induce steric hindrance, whereas para-substituents (4-F, 4-Br) optimize electronic effects for target interactions .
  • Acidity: The nitro group (4-NO₂) enhances carboxylic acid acidity (pKa ~2.5 vs. ~4.5 for fluorine derivatives), favoring salt formation or nucleophilic reactions .

Biological Activity

3-(3-Fluorophenyl)oxetane-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H9F O3, with a molecular weight of 196.17 g/mol. The compound features an oxetane ring, which is known for enhancing the solubility and metabolic stability of drug candidates.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Similar compounds have shown to inhibit enzymes involved in critical metabolic pathways, including:

  • Kinase Inhibition : Compounds with oxetane structures often exhibit kinase inhibitory activities, which can affect cell signaling pathways.
  • Antimicrobial Activity : The presence of the fluorophenyl group may enhance the compound's ability to interact with microbial targets, leading to potential antimicrobial effects.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound demonstrate a range of biological activities:

Biological ActivityDescriptionReferences
AntimicrobialInhibition of bacterial growth and biofilm formation,
AntitumorInduction of apoptosis in cancer cells ,
Anti-inflammatoryReduction of inflammatory markers in vitro ,
Enzyme InhibitionTargeting specific enzymes such as ALDH1A

Case Studies

  • Antimicrobial Studies : A study evaluated the antimicrobial properties of derivatives of oxetane compounds. The results indicated that derivatives similar to this compound exhibited significant inhibition against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 12.5 µg/mL against Gram-negative bacteria .
  • Antitumor Activity : In a cellular model, this compound was tested for its cytotoxic effects on human leukemia cells (CEM). The compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, suggesting potent antitumor activity .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

  • Structure-Activity Relationship (SAR) : Modifications to the oxetane structure and the phenyl group were found to influence biological activity significantly. For instance, increasing fluorination on the phenyl ring enhanced both antimicrobial and anticancer properties .
  • In Vivo Studies : Animal models have shown that this compound can effectively reduce tumor size when administered at optimized doses, indicating its potential as a therapeutic agent in oncology .

Q & A

Basic: What synthetic routes are recommended for preparing 3-(3-Fluorophenyl)oxetane-3-carboxylic acid in academic settings?

Methodological Answer:
The synthesis typically involves oxetane ring formation via cyclization of a diol precursor or coupling reactions. For example, bromophenyl-oxetane analogs (e.g., 3-(3-Bromophenyl)oxetane-3-carboxylic acid) are synthesized through nucleophilic substitution or transition-metal-catalyzed cross-coupling . Fluorophenyl derivatives may employ similar strategies, substituting bromine with fluorine via halogen exchange or using fluorinated aryl boronic acids in Suzuki-Miyaura couplings. Key steps include:

  • Ring-closing : Utilize diol intermediates with fluorophenyl groups, followed by acid-catalyzed cyclization.
  • Protection/Deprotection : FMOC-protected amino-oxetane carboxylic acids (e.g., 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid) suggest the use of protecting groups to stabilize reactive sites during synthesis .
  • Purification : Column chromatography (silica gel) or recrystallization is recommended, as noted in protocols for related oxetane-carboxylic acids .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the oxetane ring structure and fluorophenyl substitution. 19^{19}F NMR can resolve fluorine-specific electronic environments .
  • IR Spectroscopy : Compare with databases (e.g., NIST) to identify carboxylic acid (C=O stretch ~1700 cm1^{-1}) and oxetane ring vibrations. Note that solvent effects (e.g., CCl4_4 vs. CS2_2) may influence peak positions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. For hygroscopic samples, electrospray ionization (ESI) in negative mode is preferred .

Advanced: How can researchers address discrepancies in spectral data during characterization?

Methodological Answer:
Contradictions often arise from purity issues (e.g., 98% purity in commercial batches) or solvent artifacts (e.g., CCl4_4 contamination in IR spectra) . Mitigation strategies include:

  • Repetitive Recrystallization : To eliminate impurities affecting melting point or NMR splitting patterns.
  • Deuterated Solvents : Use DMSO-d6_6 or CDCl3_3 for NMR to avoid solvent-proton interference.
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 3-(2-Fluorophenyl)oxetane-3-carboxylic acid) to identify substituent-specific shifts .

Advanced: What strategies exist for evaluating the pharmacological potential of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Modify the fluorine position (e.g., 3-fluorophenyl vs. 2-fluorophenyl isomers) to assess bioactivity changes .
  • Kinase Inhibition Assays : Fluorophenyl groups are common in kinase inhibitors (e.g., casein kinase I-ε inhibitors), suggesting assays like fluorescence polarization or ATPase activity measurements .
  • Metabolic Stability Tests : Evaluate carboxylic acid stability in liver microsomes to predict in vivo behavior.

Advanced: How can contradictions in reported biological activity be resolved?

Methodological Answer:
Inconsistent bioactivity data may stem from:

  • Purity Variability : Reproduce experiments with ≥98% pure batches and validate via HPLC .
  • Assay Conditions : Standardize parameters (e.g., pH, temperature) to minimize variability. For example, Agilent’s protocols for phenol derivatives emphasize controlled buffer systems .
  • Cell Line Specificity : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects.

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate for non-polar impurities, followed by methanol for polar residues) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data. For hygroscopic samples, employ anhydrous conditions .
  • Acid-Base Extraction : Leverage the carboxylic acid’s solubility in basic aqueous solutions (pH > pKa ~4.2) to separate from neutral byproducts .

Advanced: What computational approaches aid in modeling the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Analyze fluorine’s electron-withdrawing effects on the oxetane ring’s strain and carboxylic acid acidity .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding modes.
  • pKa Prediction Tools : Software like MarvinSketch estimates the carboxylic acid’s ionization state under physiological conditions .

Safety: What precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear lab coats, nitrile gloves, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Fluorophenyl)oxetane-3-carboxylic acid
Reactant of Route 2
3-(3-Fluorophenyl)oxetane-3-carboxylic acid

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